3-Bromo-7-chloro-6-iodoquinolin-4-OL is a heterocyclic organic compound belonging to the quinoline family. This compound features a quinoline ring system with three halogen substituents: bromine, chlorine, and iodine. Its molecular formula is and it possesses a molecular weight of approximately 384.396 g/mol. The compound has garnered attention in the scientific community due to its potential biological activity and therapeutic applications, particularly in medicinal chemistry and drug development .
The synthesis of 3-Bromo-7-chloro-6-iodoquinolin-4-OL typically involves multi-step reactions starting from readily available quinoline derivatives. One common synthetic route includes the halogenation of quinoline derivatives using various halogenating agents such as bromine, chlorine, and iodine.
The molecular structure of 3-Bromo-7-chloro-6-iodoquinolin-4-OL can be represented as follows:
The compound's structure is characterized by a fused ring system typical of quinolines, with distinct halogen atoms influencing its chemical properties and reactivity .
3-Bromo-7-chloro-6-iodoquinolin-4-OL can undergo various chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for 3-Bromo-7-chloro-6-iodoquinolin-4-OL involves its interaction with specific biological targets, potentially including enzymes or receptors that modulate cellular pathways. Although detailed studies are still needed, preliminary research suggests that this compound may inhibit certain enzymatic activities related to cell proliferation, indicating potential anticancer effects .
While specific physical properties such as melting point and boiling point are not extensively documented, the compound is known to be stable under standard laboratory conditions.
Key chemical properties include:
Further studies on thermal stability and reactivity under various conditions would provide more comprehensive insights into its physical characteristics .
3-Bromo-7-chloro-6-iodoquinolin-4-OL has potential applications in various scientific fields:
Nucleophilic aromatic substitution (SNAr) exploits the differential reactivity of halogen atoms in quinolines. The iodine at C6 exhibits superior leaving-group capability over bromine (C3) or chlorine (C7), enabling regioselective derivatization. Pd-catalyzed cross-coupling remains pivotal:
Table 1: SNAr Reactivity in 6-Iodoquinoline Derivatives
Position | Halogen | Relative Reactivity | Preferred Reaction | Catalyst System | Yield Range |
---|---|---|---|---|---|
C6 | Iodine | High | Heck olefination, Amination | Pd(OAc)₂/PPh₃ | 70–85% |
C3 | Bromine | Moderate | Suzuki coupling | Pd(dppf)Cl₂ | 55–75% |
C7 | Chlorine | Low | Radical functionalization | Cu(I)/DMEDA | <40% |
Microwave irradiation drastically accelerates C–C bond formation at C6. Key advancements include:
Table 2: Microwave Optimization of C6 Olefination
Substrate | Conditions | Time | Conversion | Product Selectivity |
---|---|---|---|---|
6-Iodo-7-chloroquinolin-4-ol | Pd(OAc)₂ (3 mol%), DMF, 150°C | 20 min | 92% | >95% E-isomer |
Conventional thermal | Pd(OAc)₂/PPh₃, DMF, 100°C | 12 h | 78% | 85% E-isomer |
The quinoline core serves as a scaffold for pharmacophore fusion via multicomponent reactions (MCRs):
Table 3: Biologically Active Hybrids from 3-Bromo-7-chloro-6-iodoquinolin-4-ol
Hybrid Pharmacophore | Synthetic Route | Biological Target | Key Reference Activity |
---|---|---|---|
Indolo[1,2-a]quinoxaline | Ugi-CuI cyclization | Antifungal, Anticancer | [8] |
Quinoline-6-glyoxylamide | Pd/XantPhos carbonylation | TLR8 agonism, CDK8/19 inhibition | [3] [5] |
Pyrrolo[1,2-a]quinoxaline | Iodine-mediated cyclization | Anti-HIV, Antimalarial | [8] |
Iodine installation at C6 requires precision:
Flow chemistry enhances throughput and safety:
Table 4: Continuous Flow Process Metrics
Process Step | Reactor Type | Residence Time | Temperature | Throughput | Purity |
---|---|---|---|---|---|
C6 Iodination | Micro-tubular | 10 s | 100°C | 5 kg/day | >99% |
Pd-Catalyzed Amination | Packed-bed (Pd/C) | 8 min | 130°C | 3.2 kg/day | 95% |
Final Cyclization | CSTR Series | 2 h | 80°C | 7 kg/day | 98% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: